molecular formula C5H10ClNO4 B8329505 2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride

2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride

Cat. No.: B8329505
M. Wt: 183.59 g/mol
InChI Key: PJBFHGHMMOGYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HClThis compound is widely used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride can be synthesized through the hydrogenation of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate. The reaction involves the use of ethyl acetate, anhydrous magnesium sulfate, and palladium on activated charcoal as a hydrogenation catalyst. The hydrogenation is carried out at 30° to 35°C under a pressure of 20 bar for 80 minutes.

Industrial Production Methods

In industrial settings, the synthesis of ethyl aminomalonate hydrochloride follows similar procedures but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl aminomalonate hydrochloride involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of complex organic molecules .

Properties

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

IUPAC Name

2-amino-3-ethoxy-3-oxopropanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO4.ClH/c1-2-10-5(9)3(6)4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H

InChI Key

PJBFHGHMMOGYNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)O)N.Cl

Origin of Product

United States

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